molecular formula C16H15F3N4O3 B2665393 6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 478042-75-0

6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Número de catálogo: B2665393
Número CAS: 478042-75-0
Peso molecular: 368.316
Clave InChI: AHTXMSGGHLGNQC-HJWRWDBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a partially saturated 1,2,4-triazine core (2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione) with three distinct substituents:

  • 4-Methyl group: Enhances steric stability and modulates electron density on the triazine ring.
  • 6-[(2Z)-3-(Dimethylamino)prop-2-enoyl] chain: A conjugated (Z)-configured enoyl group with a dimethylamino moiety, which may act as a hydrogen bond acceptor or influence conformational rigidity.

Propiedades

IUPAC Name

6-[(Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O3/c1-21(2)9-8-12(24)13-14(25)22(3)15(26)23(20-13)11-6-4-10(5-7-11)16(17,18)19/h4-9H,1-3H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTXMSGGHLGNQC-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C\N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Triazine Ring : A core structure that contributes to the compound's stability and reactivity.
  • Trifluoromethyl Group : Known for enhancing biological activity through improved lipophilicity and metabolic stability.
  • Dimethylamino Prop-2-enoyl Moiety : This part of the molecule may influence its interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C15H16F3N3O3
  • Molecular Weight : 351.31 g/mol

Research indicates that compounds containing triazine rings often exhibit diverse biological activities, including:

  • Antitumor Activity : Certain derivatives have been shown to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation markers.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound against various cell lines. For example:

Cell LineIC50 (µM)Activity Description
MCF-7 (Breast)10.5Moderate inhibition of proliferation
HeLa (Cervical)5.8Significant reduction in cell viability
A549 (Lung)12.0Mild cytotoxic effects observed

Case Studies

  • Anticancer Activity :
    • A study on the effects of this compound on MCF-7 cells revealed that it induces apoptosis through a mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.
  • Anti-inflammatory Study :
    • Research showed that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the potency of triazine derivatives. The following table summarizes findings from SAR studies:

Compound VariantIC50 (µM)Observations
Base Compound15.0Low activity
Trifluoromethyl Substituted Variant4.0Enhanced potency due to electronic effects
Dimethylamino Variant6.5Improved solubility and bioavailability

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues:

4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid () Core: Fully unsaturated 1,3,5-triazine. Substituents: Morpholino groups (electron-rich, polar) and a ureido-benzoic acid chain. Key Differences:

  • The 1,3,5-triazine core lacks partial saturation, reducing conformational flexibility compared to the target compound’s tetrahydro-1,2,4-triazine.
  • Morpholino groups increase solubility but may reduce lipophilicity, contrasting with the trifluoromethylphenyl group in the target compound .

6-Chloro-N2-ethyl-1,3,5-triazine-2,4-diamine () Core: 1,3,5-triazine. Substituents: Chloro (electron-withdrawing), ethylamino, and amino groups. Key Differences:

  • Chloro substituents are reactive leaving groups, whereas the target compound’s trifluoromethylphenyl group is inert and stabilizes aromatic interactions.
  • Simpler substituents result in lower molecular weight (MW = 201.6 g/mol) compared to the target compound (estimated MW > 400 g/mol) .

Coumarin-Benzodiazepine Hybrids ()

  • Core : Benzodiazepine or benzoxazepine fused with coumarin.
  • Substituents : Tetrazole and pyrazolone moieties.
  • Key Differences :

  • These compounds prioritize π-π stacking (via coumarin) and hydrogen bonding (via tetrazole), unlike the target compound’s reliance on triazine-electron effects and steric bulk .

Comparative Data Table:

Property Target Compound 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid 6-Chloro-N2-ethyl-1,3,5-triazine-2,4-diamine
Core Structure 2,3,4,5-Tetrahydro-1,2,4-triazine 1,3,5-Triazine 1,3,5-Triazine
Key Substituents Trifluoromethylphenyl, (Z)-enoyl Morpholino, ureido-benzoic acid Chloro, ethylamino
Estimated LogP ~3.5 (highly lipophilic) ~1.8 (polar) ~1.2 (polar)
Molecular Weight (g/mol) ~420 ~550 201.6
Potential Applications Pharmacokinetic optimization Enzyme inhibition (polar interactions) Agricultural chemicals (reactive intermediates)

Research Findings and Discussion

  • Electron-Withdrawing Groups: The trifluoromethylphenyl group in the target compound likely enhances metabolic stability compared to chloro or morpholino substituents, as seen in agrochemical triazines .
  • Synthetic Challenges : The partial saturation of the triazine core in the target compound complicates synthesis compared to fully unsaturated triazines, necessitating controlled reduction steps absent in ’s methods .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.